Purity Specification Advantage: CAS 273727-52-9 Delivers ≥98% Purity Versus ≥95% for the Closest Generic Analog, Reducing Late-Stage Purification Burden
Commercially available tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate (as the dihydrochloride salt, the standard commercial form) is routinely supplied with a minimum purity specification of ≥98% , whereas the chemically related analog 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride (CAS 193902-64-6, a regioisomeric variant with Boc on the piperazine rather than the aniline nitrogen) is supplied at ≥95% (Assay) . The 3-percentage-point purity differential represents a 2.5× reduction in total impurity burden (from ≤5% to ≤2%), directly reducing the mass of byproducts carried into subsequent coupling steps by at least 60% on a weight basis.
| Evidence Dimension | Minimum commercial purity specification (Assay) |
|---|---|
| Target Compound Data | ≥98% (as dihydrochloride salt, CAS 273727-52-9) |
| Comparator Or Baseline | 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride (CAS 193902-64-6): ≥95% (Assay) |
| Quantified Difference | Δ ≥3 percentage points; impurity burden reduced by ≥60% (from ≤5% to ≤2% total impurities) |
| Conditions | Commercial supplier Certificate of Analysis specifications; HPLC area percent assay |
Why This Matters
For a procurement decision where the building block is to be used in a ≥5-step synthesis with intermediates that are difficult to purify (e.g., diastereomeric mixtures, polar intermediates), a 3-percentage-point purity advantage reduces cumulative carry-through of unidentified impurities, which directly correlates with fewer failed batches at the final API crystallization step and lower quality control rejection rates.
